3-(Pyridin-3-yl)benzenamine

Descripción general

Descripción

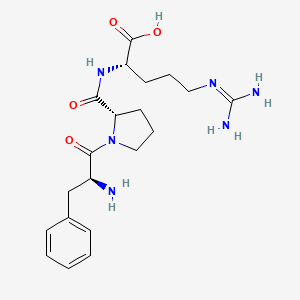

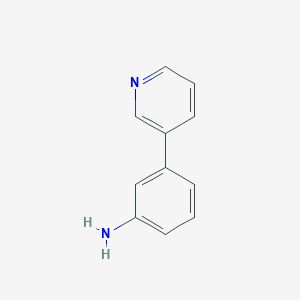

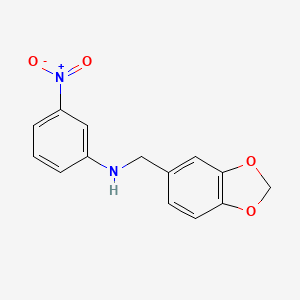

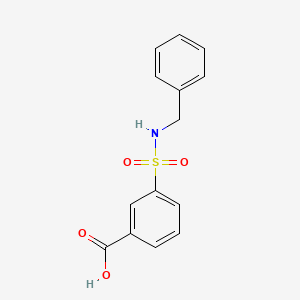

3-(Pyridin-3-yl)benzenamine is a compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is commonly used as a ligand to make coordination polymers .

Synthesis Analysis

The synthesis of compounds similar to 3-(Pyridin-3-yl)benzenamine has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-yl)benzenamine consists of a pyridine ring attached to a benzene ring via an amine group . The InChI code for this compound is 1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 .Aplicaciones Científicas De Investigación

Application 1: Synthesis of Novel Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives

- Summary of Application: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have been evaluated for their biological activity, including their potential as inhibitors of receptor tyrosine kinase, their pharmacokinetic profiles, and their anticancer, antibacterial, antifungal, and antioxidant activities .

- Methods of Application: The derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

- Results or Outcomes: The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay . The antibacterial and antifungal properties of the derivatives were higher than some drugs . The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Application 2: Potential Use in Drug Discovery

- Summary of Application: “3-(Pyridin-3-yl)benzenamine” is a compound with potential applications in drug discovery . It has been studied for its physicochemical properties, pharmacokinetics, and safety .

- Methods of Application: The compound’s properties are analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC . Its pharmacokinetics, such as GI absorption, BBB permeability, and lipophilicity, are also evaluated .

- Results or Outcomes: The compound is found to have high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -6.06 cm/s, and its consensus Log Po/w is 1.9 . Its water solubility is moderate .

Application 3: Potential Use in Drug Discovery

- Summary of Application: “3-(Pyridin-3-yl)benzenamine” is a compound with potential applications in drug discovery . It has been studied for its physicochemical properties, pharmacokinetics, and safety .

- Methods of Application: The compound’s properties are analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC . Its pharmacokinetics, such as GI absorption, BBB permeability, and lipophilicity, are also evaluated .

- Results or Outcomes: The compound is found to have high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -6.06 cm/s, and its consensus Log Po/w is 1.9 . Its water solubility is moderate .

Safety And Hazards

Propiedades

IUPAC Name |

3-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJQJGKMRLQBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332668 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)benzenamine | |

CAS RN |

57976-57-5 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

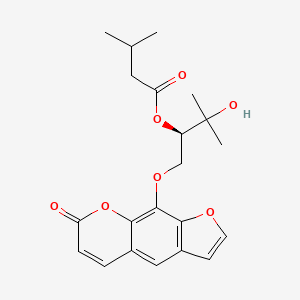

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)